molecular formula C15H20N6O2 B2803028 1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919025-00-6

1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2803028
CAS RN: 919025-00-6
M. Wt: 316.365
InChI Key: VTJNUZNUIMMROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.365. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-3,9-dimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • The compound has been studied for its potential in anticancer and antimicrobial applications. Research showed that certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer. Additionally, some compounds displayed moderate anti-HIV-1 activity and significant antimicrobial activity against specific bacterial strains (Ashour et al., 2012).

Anti-Proliferative Effects 2. Novel derivatives of this compound have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. Certain derivatives showed strong activity comparable to the standard drug doxorubicin, indicating their potential as anticancer agents (Sucharitha et al., 2021).

Structural Analysis 3. Structural analysis and synthesis of related compounds have contributed to the understanding of their chemical properties. X-ray crystallography has been used to determine the molecular structure of similar compounds, which aids in the understanding of their reactivity and potential applications (Qing-min et al., 2004).

Synthesis Techniques 4. The compound and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry and medicinal chemistry. These synthesis techniques are crucial for exploring the therapeutic potential of these compounds (Ueda et al., 1988).

Molecular Structure and Characterization 5. Investigations into the molecular structure and characterization of allylic derivatives have provided insights into their chemical behavior. This research is fundamental in understanding how these compounds interact at the molecular level, which is essential for their application in medicinal chemistry (Hwang et al., 2006).

properties

IUPAC Name

3,9-dimethyl-1-prop-2-enyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-5-7-19-13(22)11-12(18(4)15(19)23)16-14-20(11)9-10(3)17-21(14)8-6-2/h6H,2,5,7-9H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJNUZNUIMMROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610022

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